molecular formula C16H13N3O2S B5680785 N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No. B5680785
M. Wt: 311.4 g/mol
InChI Key: KKCNEENPQLJWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. In

Mechanism of Action

N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of BMI-1, a protein that is overexpressed in many types of cancer cells. BMI-1 plays a critical role in the self-renewal of cancer stem cells, and its inhibition leads to the depletion of these cells. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide inhibits BMI-1 by binding to a specific site on the protein, thereby preventing its activity.
Biochemical and Physiological Effects:
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of genes that are involved in cancer cell growth and survival. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has a number of advantages for use in lab experiments. The compound is easy to synthesize and is relatively stable, which makes it suitable for use in a variety of assays. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is also highly specific for BMI-1, which makes it a valuable tool for studying the role of this protein in cancer biology. However, N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has some limitations for use in lab experiments. The compound is relatively insoluble in water, which can make it difficult to use in certain assays. In addition, N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are a number of future directions for research on N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. Additionally, the combination of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide with other cancer therapies is an area of active research, as this compound has been shown to enhance the effectiveness of certain chemotherapy drugs. Finally, the development of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide as a therapeutic agent for the treatment of cancer is an area of active research, as this compound has shown promising results in preclinical studies.

Synthesis Methods

N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves the reaction of 2-aminobenzofuran with 3-pyridinemethanol in the presence of a base to form an intermediate compound. This intermediate is then reacted with carbon disulfide to form the carbonothioyl group, which is then reacted with isopropyl chloroformate to form the final product.

Scientific Research Applications

N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for the initiation and progression of many types of cancer. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells.

properties

IUPAC Name

N-(pyridin-3-ylmethylcarbamothioyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(14-8-12-5-1-2-6-13(12)21-14)19-16(22)18-10-11-4-3-7-17-9-11/h1-9H,10H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCNEENPQLJWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzofuran-2-carbonyl)-1-[(pyridin-3-YL)methyl]thiourea

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